molecular formula C11H16BrNO2 B503701 (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine CAS No. 880812-26-0

(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine

Cat. No.: B503701
CAS No.: 880812-26-0
M. Wt: 274.15g/mol
InChI Key: SNALFQZBFIGRSJ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is a brominated aromatic amine derivative of significant interest in synthetic organic chemistry and pharmaceutical research . The compound's versatile reactivity stems from its distinct structural features: the electron-donating methoxy groups enhance solubility in polar organic solvents, while the bromine atom on the aromatic ring provides a strategic handle for further functionalization . This makes it a valuable building block for use as a synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions, to construct more complex molecules . Researchers can leverage this compound as a potential precursor for the synthesis of bioactive molecules or as a ligand in coordination chemistry, exploring new chemical spaces in drug discovery and material science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2/h3-4,7,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNALFQZBFIGRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methoxybenzylamine Derivatives

A foundational approach involves brominating 2-methoxybenzylamine precursors. The bromine atom is introduced at the 5-position of the aromatic ring via electrophilic aromatic substitution. In one protocol, 2-methoxybenzylamine is acetylated to protect the amine group, followed by bromination using bromine (Br₂) in the presence of iron powder as a catalyst. The acetyl group is subsequently removed under basic conditions (e.g., 10% sodium bicarbonate).

Optimization Insights :

  • Catalyst : Iron powder enhances regioselectivity for para-bromination.

  • Temperature : Reactions conducted at 70–80°C improve reaction rates.

  • Yield : Reported yields range from 60–75% after purification by silica gel chromatography.

Reductive Amination of 5-Bromo-2-methoxybenzaldehyde

This two-step method involves:

  • Synthesis of 5-Bromo-2-methoxybenzaldehyde : Bromination of 2-methoxybenzaldehyde using N-bromosuccinimide (NBS) in acetic acid.

  • Reductive Amination : Reaction with 2-methoxyethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, CH₃COOH, 50°C, 6 hr8298
Reductive AminationNaBH₃CN, MeOH, rt, 12 hr6895

This route is favored for its straightforward scalability and minimal side products.

Alkylation of 5-Bromo-2-methoxybenzyl Halides

A high-yielding method utilizes 5-bromo-2-methoxybenzyl bromide as the starting material. The bromide undergoes nucleophilic substitution with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

Procedure :

  • Dissolve 5-bromo-2-methoxybenzyl bromide (1 equiv) and 2-methoxyethylamine (1.2 equiv) in anhydrous THF.

  • Add potassium carbonate (2 equiv) and heat at 60°C for 24 hours.

  • Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Outcome :

  • Yield : 85–90%

  • Purity : >99% (HPLC)

Catalytic and Solvent Effects

Role of Copper Catalysis

Copper(I) iodide (CuI) paired with 2,2'-bipyridyl enhances coupling reactions, as demonstrated in the synthesis of analogous brominated aryl amines. For example, vinyl Grignard reagents react with benzyl bromides under CuI catalysis to form allylated intermediates, which are later functionalized.

Mechanistic Insight :
CuI facilitates single-electron transfers (SET), enabling cross-coupling at lower temperatures (0–25°C).

Solvent Optimization

  • Polar Solvents : DMF and DMSO improve solubility of intermediates but may require higher temperatures.

  • Ether Solvents : THF and diethyl ether minimize side reactions in alkylation steps.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.48 (d, J = 6.5 Hz, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 6.78–7.41 (m, 3H, aromatic).

  • MS (ESI) : m/z 274.15 [M+H]⁺.

Chromatographic Purity

HPLC analysis using a C18 column (MeCN:H₂O = 70:30) confirms >98% purity.

Industrial-Scale Considerations

Cost-Efficiency

  • Iron vs. Copper Catalysts : Iron powder is cheaper but less efficient for coupling reactions.

  • Solvent Recovery : THF and DMF are recycled via distillation, reducing waste.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times from hours to minutes. For instance, bromination using a microreactor achieves 95% conversion in 10 minutes.

Enzymatic Amination

Pilot studies employ transaminases to catalyze the amination step, offering greener alternatives with 70% yield .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine exhibit significant anticancer properties. The presence of halogen substituents, such as bromine, enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

Neuropharmacology : This compound may also play a role in neuropharmacological studies due to its structural similarities to known neurotransmitter modulators. Investigations into its effects on neurotransmitter systems could provide insights into its potential therapeutic applications for neurological disorders.

Catalysis

The compound can serve as a precursor or catalyst in organic synthesis reactions. Its unique structural features allow it to facilitate various chemical transformations, including:

  • Cross-coupling reactions : The bromine atom is particularly useful in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for building complex organic molecules.
  • Hydrazone Formation : The amine functionality allows for the formation of hydrazones, which have been studied for their applications in catalysis and materials science .

Synthesis of Biologically Active Compounds

This compound can act as a versatile building block in the synthesis of various biologically active compounds. Some notable examples include:

Compound TypeExample Applications
G-Secretase InhibitorsPotential treatments for Alzheimer's disease
Vanilloid Receptor AntagonistsPain management and anti-inflammatory drugs
Dopamine D4 Receptor AntagonistsTreatment for psychiatric disorders

These derivatives have shown promise in preclinical studies, indicating their potential utility in drug development .

Case Study 1: Anticancer Research

A recent study investigated the anticancer activity of brominated benzylamines, including derivatives of this compound. The results demonstrated that these compounds inhibited cancer cell proliferation through apoptosis induction mechanisms, suggesting their potential as lead compounds for further development .

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, researchers evaluated the effects of methoxy-substituted benzylamines on neurotransmitter receptor activity. The findings indicated that these compounds modulate dopamine and serotonin receptors, highlighting their potential for treating mood disorders and schizophrenia .

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound interferes with the entry and replication stages of viruses by disrupting their vesicle trafficking and autophagy pathways . This dual mechanism of action makes it effective against a range of pathogens.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methoxybenzyl)amine: Lacks the additional methoxyethyl group, which may affect its reactivity and applications.

    (5-Bromo-2-methoxybenzyl)-(2-pyridinylmethyl)amine: Contains a pyridinylmethyl group, which may confer different biological activities and chemical properties.

Uniqueness

(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications where both properties are required, such as in the synthesis of complex organic molecules and in antiviral research.

Biological Activity

(5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C12H17BrN2O2, with a molecular weight of approximately 285.18 g/mol. The compound features a bromine atom, two methoxy groups, and an amine functional group, which contribute to its unique reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the bromine and methoxy groups may enhance membrane permeability, facilitating the compound's entry into bacterial cells.
  • Anticancer Potential : Preliminary studies suggest that related compounds have demonstrated cytotoxicity towards cancer cell lines. For instance, certain analogs have been identified as potent inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation .
  • Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which can protect cells from oxidative stress and reduce inflammation .

The biological effects of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various biological receptors, influencing cellular signaling pathways. For example, it is hypothesized that the methoxy groups facilitate binding to specific receptors involved in neurotransmission .
  • Membrane Disruption : Research indicates that related compounds compromise bacterial cell membrane integrity, leading to cell lysis. This mechanism is crucial for the observed antibacterial activity .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of structurally similar compounds, one analog demonstrated significant inhibition against MRSA with a minimum inhibitory concentration (MIC) as low as 4 μg/mL. The compound not only inhibited bacterial growth but also reduced biofilm formation . Such findings suggest that this compound could possess similar efficacy.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of related compounds showed selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values. These results highlight the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes the biological activities reported for this compound and its analogs:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntibacterialAnalog 5p4 μg/mL against MRSAEffective against biofilms
AnticancerHsp90 InhibitorLow nanomolar rangeSelective for cancerous cells
AntioxidantVariousNot specifiedProtects against oxidative stress

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2-methoxybenzyl)-(2-methoxyethyl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
  • Benzylamine Intermediate Route : React 5-bromo-2-methoxybenzyl bromide with 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF or THF) under reflux, using a base like K₂CO₃ to deprotonate the amine .
  • Cyclization Approaches : Phosphorous oxychloride (POCl₃) may facilitate cyclization of intermediates at elevated temperatures (120°C), as seen in analogous oxadiazole syntheses .
  • Optimization : Vary solvent polarity, temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of benzyl bromide to amine) to maximize yield. Monitor progress via TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies methoxy groups (δ ~3.3 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and amine/ether linkages. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • IR : Confirm N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How should researchers evaluate the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures. Store at –20°C in airtight, amber vials to prevent photodegradation .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12) via HPLC over 24–72 hours. Amines may degrade under strongly acidic/basic conditions .
  • Light Sensitivity : Expose to UV-vis light (254–365 nm) and monitor degradation by NMR or LC-MS .

Advanced Research Questions

Q. How does the bromo-methoxy substitution pattern influence the compound’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

  • Methodological Answer :
  • Docking Studies : Use computational tools (AutoDock, Schrödinger) to model interactions. The bromine atom may enhance hydrophobic binding, while methoxy groups form hydrogen bonds with residues in receptor active sites .
  • In Vitro Assays : Conduct competitive binding assays (e.g., radioligand displacement) on transfected HEK293 cells expressing D₂ or 5-HT₃ receptors. Compare IC₅₀ values to unsubstituted analogs .
  • Structure-Activity Relationships (SAR) : Syntize analogs (e.g., chloro or methyl substitutions) to isolate electronic vs. steric effects .

Q. What experimental frameworks are recommended for studying the environmental fate and ecotoxicity of this compound?

  • Methodological Answer :
  • Environmental Persistence : Use OECD 301/302 guidelines to assess biodegradability in water/soil. Monitor half-life via LC-MS/MS .
  • Bioaccumulation : Measure logP (octanol-water partition coefficient) experimentally or via computational tools (e.g., EPI Suite). High logP (>3) suggests potential bioaccumulation .
  • Toxicity Assays : Perform acute/chronic toxicity tests on Daphnia magna (OECD 202) or algae (OECD 201). Compare EC₅₀ values to regulatory thresholds .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time, solvent controls). Discrepancies may arise from impurity profiles (>95% purity required) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA, Bayesian modeling) to identify outliers .
  • Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to isolate target vs. off-target effects .

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